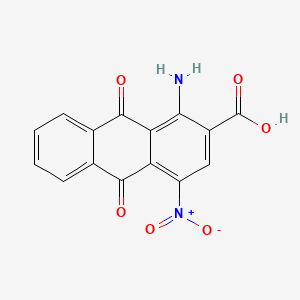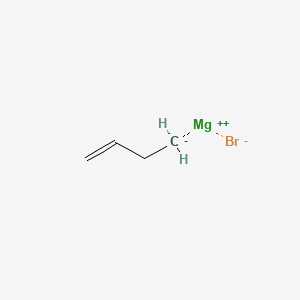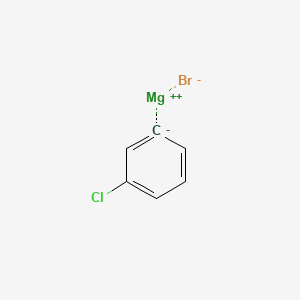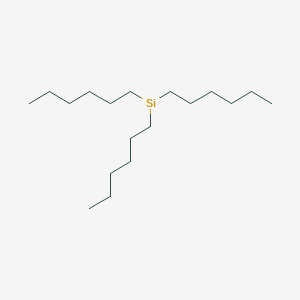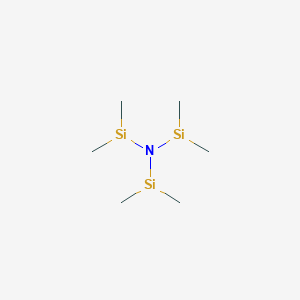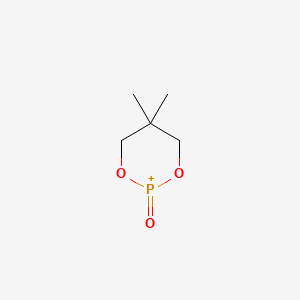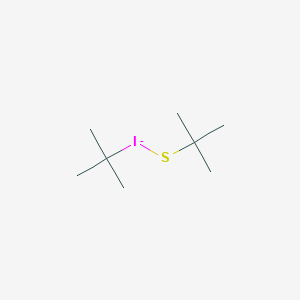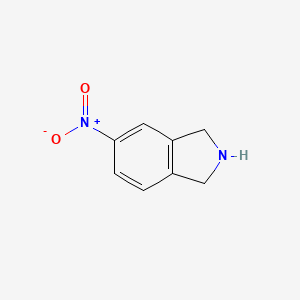
trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane” is a chemical compound used for proteomics research . It is also known by other names such as “1-Octen-1-ylboronic acid pinacol ester”, “(E)-1-Octenylboronic acid pinacol ester”, “trans-1-Octenylboronic acid pinacol ester”, and "trans-1-Octen-1-ylboronic acid pinacol ester" .
Synthesis Analysis
The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a 1,3,2-dioxaborolane ring. This ring is further substituted with a trans-2-oct-1-enyl group and four methyl groups .Chemical Reactions Analysis
This compound can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The boiling point of this compound is reported to be between 86-90 °C at 0.4-0.5 mmHg . Other physical and chemical properties like its density, melting point, and molecular weight are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in organic synthesis. The boronic ester group in this compound reacts with various halides or triflates under palladium catalysis, leading to the formation of diverse biaryl structures. This reaction is fundamental in the pharmaceutical industry for the synthesis of complex molecules .
Synthesis of Vinyl Boronates
E-Octen-1-ylboronic acid pinacol ester: serves as a precursor in the synthesis of vinyl boronates. These compounds are valuable intermediates for further chemical transformations, including homologation reactions and the preparation of organoboron compounds that are useful in various organic synthesis applications .
Borylation Reactions
The compound is employed in borylation reactions, where it adds a boron moiety to organic substrates. This is particularly useful in the functionalization of molecules, where the boron group can be further converted into other functional groups or used in subsequent cross-coupling reactions .
Material Science Applications
In material science, trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane can be used to modify surface properties of materials. Its ability to form stable covalent bonds with various substrates makes it a valuable agent for surface functionalization, leading to materials with improved characteristics such as hydrophobicity or reactivity .
Medicinal Chemistry
In medicinal chemistry, this compound is a key intermediate in the synthesis of drug candidates. Its versatility allows for the introduction of boronic ester functionalities into bioactive molecules, which can enhance their binding affinity to biological targets or improve their metabolic stability .
Catalysis
The compound finds use in catalysis, particularly in transition metal-catalyzed processes. The boronic ester moiety can coordinate to metals, facilitating various transformations, including hydrogenation and oxidation reactions that are crucial in industrial chemistry .
Protease Inhibitors
It is also a starting material in the synthesis of α-aminoboronic acids, which are potent inhibitors of serine proteases. These enzymes are therapeutic targets for conditions such as inflammation, cancer, and infectious diseases, making the compound significant in the development of new treatments .
Photoredox Chemistry
Lastly, E-Octen-1-ylboronic acid pinacol ester is used in photoredox chemistry as a substrate in coupling reactions under irradiation conditions. This enables the construction of complex molecules through radical intermediates, expanding the toolbox for synthetic organic chemists .
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOSGTXAFJZSJ-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420707 | |
| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
CAS RN |
83947-55-1 | |
| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



